6-Bromo-2-methylimidazo[1,2-a]pyridine

Suzuki coupling Cross-coupling Medicinal chemistry

6-Bromo-2-methylimidazo[1,2-a]pyridine is a fused bicyclic heterocycle belonging to the imidazo[1,2-a]pyridine family, characterized by a bromine at the 6-position and a methyl group at the 2-position. The compound reports an experimental melting point of 101.0–101.5 °C and a predicted pKa of 5.47 ± 0.10, with a logP of 2.41.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 4044-99-9
Cat. No. B1281379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methylimidazo[1,2-a]pyridine
CAS4044-99-9
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCC1=CN2C=C(C=CC2=N1)Br
InChIInChI=1S/C8H7BrN2/c1-6-4-11-5-7(9)2-3-8(11)10-6/h2-5H,1H3
InChIKeyTVHRDJPRECFZQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-methylimidazo[1,2-a]pyridine (CAS 4044-99-9): Core Heterocyclic Building Block with Quantified Differentiation in Reactivity, Physicochemical Profile, and Biological Target Engagement


6-Bromo-2-methylimidazo[1,2-a]pyridine is a fused bicyclic heterocycle belonging to the imidazo[1,2-a]pyridine family, characterized by a bromine at the 6-position and a methyl group at the 2-position. The compound reports an experimental melting point of 101.0–101.5 °C and a predicted pKa of 5.47 ± 0.10, with a logP of 2.41 [1]. It serves as a versatile intermediate for Suzuki–Miyaura, Sonogashira, and other cross-coupling elaborations, enabling rapid access to polysubstituted medicinal chemistry scaffolds [2].

Why Direct Replacement of 6-Bromo-2-methylimidazo[1,2-a]pyridine with Common In-Class Analogs Compromises Reaction Efficiency and Lead Optimization


Imidazo[1,2-a]pyridine building blocks are not interchangeable—subtle changes in substituent identity and position dramatically alter reactivity, lipophilicity, and target binding. The 6-chloro analog exhibits markedly lower Suzuki coupling competency due to the stronger C–Cl bond, while the unsubstituted (C2-H) analog suffers from poor oxidative addition rates as documented in cross-coupling studies [1]. Even the 7-bromo positional isomer presents a different electronic environment, affecting the regiochemical outcome of subsequent functionalization. Selection of the correct 6-bromo-2-methyl derivative is therefore critical for reproducible synthetic routes and meaningful SAR interpretation, as the following quantitative evidence demonstrates.

Quantified Evidence Matrix for 6-Bromo-2-methylimidazo[1,2-a]pyridine Differentiation Versus Closest Analogs


Superior Suzuki–Miyaura Cross-Coupling Reactivity of the 6-Bromo-2-methyl Scaffold versus the C2-Unsubstituted Analog

The Suzuki-type cross-coupling proceeds efficiently on 6-bromo-2-methylimidazo[1,2-a]pyridine, whereas the 6-bromo derivative unsubstituted at C(2) is poorly reactive under identical conditions [1]. Quantitative yield data from the literature show that the 2-methyl derivative achieves the 6-phenyl coupling product in 78% yield, while the unsubstituted 6-bromoimidazo[1,2-a]pyridine yields the corresponding product in only 30% yield under comparable conditions [1].

Suzuki coupling Cross-coupling Medicinal chemistry Palladium catalysis

Enhanced Lipophilicity and Predicted Membrane Permeability of the 6-Bromo-2-methyl Derivative Relative to the 6-Chloro Analog and Unsubstituted Parent

The calculated logP of 6-bromo-2-methylimidazo[1,2-a]pyridine is 2.41 [1], compared to 2.30 for the 6-chloro-2-methyl analog and 1.64 for the unsubstituted 2-methylimidazo[1,2-a]pyridine [2]. The ΔlogP of +0.11 versus the chloro derivative and +0.77 versus the non-halogenated parent translates to a predicted ~1.3-fold and ~5.9-fold higher octanol/water partition coefficient, respectively .

Lipophilicity LogP ADME Drug design

Distinct Solid-State Handling Properties: 6-Bromo-2-methylimidazo[1,2-a]pyridine vs 6-Chloro Analog Melting Point Advantage

6-Bromo-2-methylimidazo[1,2-a]pyridine exhibits an experimental melting point of 101.0–101.5 °C [1], while the 6-chloro-2-methyl analog melts at approximately 39–42 °C . The ~60 °C higher melting point of the bromo derivative (ΔTm ≈ +60 °C) indicates stronger intermolecular forces (likely Br···π and Br···N halogen bonding), which provides enhanced ambient-temperature stability, easier handling as a non-hygroscopic crystalline solid, and reduced sublimation losses during vacuum operations.

Solid-state properties Melting point Handling Automated dispensing

Binding Affinity Differentiation: ~9,700-Fold Potency Advantage of 6-Bromo- over 6-Chloro-Imidazo[1,2-a]pyridine-Derived PI3K Inhibitors

In a direct comparison of imidazo[1,2-a]pyridine derivatives bearing a sulfonylpyrazole side chain at the 3-position, the 6-bromo variant (BDBM25030) exhibits an IC50 of 3.10 nM against the PI3K p110α catalytic subunit [1], while the corresponding 6-chloro analog (BDBM25048) shows an IC50 of 30,000 nM under identical assay conditions (pH 7.4, 22 °C) [2]. The ~9,677-fold difference in potency suggests that the bromine atom participates in favorable halogen bonding or hydrophobic contacts within the ATP-binding pocket that the smaller chlorine atom cannot effectively recapitulate.

Kinase inhibition PI3K p110α IC50 BindingDB Halogen bonding

Optimal Deployment Scenarios for 6-Bromo-2-methylimidazo[1,2-a]pyridine Derived from Quantitative Differentiation Evidence


Parallel Synthesis of Kinase-Focused Libraries via Suzuki–Miyaura Diversification

The 2.6-fold higher Suzuki coupling yield of 6-bromo-2-methylimidazo[1,2-a]pyridine compared to the C2-unsubstituted analog [1] makes it the preferred substrate for high-throughput parallel synthesis of 6-aryl-imidazo[1,2-a]pyridine libraries targeting the PI3K/AKT/mTOR pathway. The consistently high coupling efficiency under standard Pd(PPh₃)₄/Na₂CO₃/DME conditions minimizes the need for reaction optimization across diverse boronic acid monomers, accelerating library production and reducing the cost per compound.

Rational Design of CNS-Penetrant Kinase Inhibitors Leveraging Bromine-Mediated Lipophilicity

The +0.77 logP increment of 6-bromo-2-methylimidazo[1,2-a]pyridine relative to the non-halogenated parent compound [2] provides medicinal chemists with a tunable handle for improving blood–brain barrier permeability. When combined with the nanomolar PI3K p110α affinity documented for bromo-containing derivatives [3], this scaffold is ideally suited for developing CNS-active oncology agents where both target potency and CNS exposure are required.

Automated Dispensing and Long-Term Inventory Management of Solid Building Blocks

The melting point of 101.0–101.5 °C ensures that 6-bromo-2-methylimidazo[1,2-a]pyridine remains a stable, free-flowing crystalline solid under standard storage conditions (room temperature, desiccated) [4]. This is in contrast to the 6-chloro analog which, with a melting point of 39–42 °C, is susceptible to partial melting, clumping, or decomposition in automated compound management systems operating at ambient temperatures that can rise above 30 °C in non-climate-controlled warehouses.

Halogen-Bonding-Driven Fragment-Based Drug Discovery Targeting Kinase Hinge Regions

The ~9,677-fold potency advantage observed for the 6-bromo-substituted imidazo[1,2-a]pyridine derivative over the 6-chloro analog in PI3K inhibition assays [5] highlights the critical role of bromine as a halogen bond donor in the ATP-binding site. This evidence supports the deliberate inclusion of 6-bromo-2-methylimidazo[1,2-a]pyridine as a core fragment in halogen-bonding-focused fragment libraries and structure-based design campaigns targeting kinases with a suitably positioned backbone carbonyl or carboxylate residue.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-methylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.